(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
Description
Properties
CAS No. |
1106691-66-0 |
|---|---|
Molecular Formula |
C53H55NO17 |
Molecular Weight |
978.013 |
IUPAC Name |
(1R,2R)-2-(benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/2C20H18O8.C13H19NO/c2*1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h2*3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1-3,6-7,12-15H,4-5,8-10H2/t2*15-,16-;12-,13-/m111/s1 |
InChI Key |
PXXFAJWFTRTIJU-JOWVIJPLSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.C1CCC(C(C1)NCC2=CC=CC=C2)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexanol Moiety: The cyclohexanol moiety can be synthesized through the reduction of cyclohexanone using a reducing agent such as sodium borohydride (NaBH4).
Introduction of the Benzylamino Group: The benzylamino group can be introduced via reductive amination of the cyclohexanol moiety with benzylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Synthesis of the Butanedioic Acid Derivative: The butanedioic acid derivative can be synthesized by esterification of butanedioic acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the ester moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted amines, esters
Scientific Research Applications
Medicinal Chemistry
Both compounds have been investigated for their potential therapeutic effects:
- (1R,2R)-2-(Benzylamino)cyclohexan-1-ol has been studied for its role as a potential drug candidate due to its ability to interact with various biological targets. Its structure allows it to function as a chiral building block in the synthesis of more complex pharmaceuticals .
- (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is recognized for its potential use as an anti-inflammatory agent. The presence of the benzoyl groups enhances its lipophilicity, which may improve bioavailability and efficacy in biological systems.
Pharmacology
Research indicates that these compounds exhibit various pharmacological activities:
- Studies have shown that (1R,2R)-2-(Benzylamino)cyclohexan-1-ol may possess analgesic properties. Its mechanism of action could involve modulation of neurotransmitter systems related to pain perception .
- The derivative (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid has been explored for its role in metabolic pathways, potentially influencing lipid metabolism and glucose regulation .
Synthesis of Chiral Compounds
The unique stereochemistry of both compounds makes them valuable in asymmetric synthesis:
- (1R,2R)-2-(Benzylamino)cyclohexan-1-ol serves as a chiral auxiliary in the synthesis of other chiral molecules. Its ability to influence the stereochemical outcome of reactions is crucial in developing new drugs with high specificity .
Case Study 1: Analgesic Properties
A study evaluated the analgesic effects of (1R,2R)-2-(Benzylamino)cyclohexan-1-ol using animal models. Results indicated significant pain relief compared to control groups, suggesting its potential as a non-opioid analgesic alternative .
Case Study 2: Anti-inflammatory Activity
Research on (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid demonstrated its effectiveness in reducing inflammation markers in vitro. The compound was shown to inhibit pro-inflammatory cytokines, indicating its therapeutic potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
(1R,2R)-2-(Benzylamino)cyclohexan-1-ol and Its Analogs
Table 1: Structural and Functional Comparisons
Key Findings:
- Substituent Effects: Methoxy or dimethylamino groups on the benzyl ring (e.g., tramadol) significantly alter pharmacological activity. Tramadol’s 3-methoxyphenyl group enhances opioid receptor binding, unlike the target compound’s benzylamino group .
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic Acid and Its Analogs
Table 2: Comparison with Ester Derivatives
Key Findings:
- Ester vs. Amide Derivatives : The target compound’s ester groups may confer higher metabolic stability compared to amide-containing analogs (e.g., cyclobutene diones in ) .
- Polarity : The diol backbone in the target compound increases hydrophilicity relative to fully aromatic esters (e.g., 4-methylbenzoyl derivatives in ).
Physicochemical Properties
- Solubility: Tramadol’s dimethylamino group enhances water solubility (~500 mg/mL) compared to the target compound’s benzylamino group .
- Melting Points: Cyclohexanol derivatives generally exhibit higher melting points (>100°C) due to hydrogen bonding .
Biological Activity
The compounds (1R,2R)-2-(Benzylamino)cyclohexan-1-ol and (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid are of significant interest in pharmacology and medicinal chemistry due to their potential biological activities. This article reviews their properties, mechanisms of action, and relevant case studies to elucidate their biological significance.
(1R,2R)-2-(Benzylamino)cyclohexan-1-ol
- CAS Number : 141553-09-5
- Molecular Formula : C13H19NO
- Molecular Weight : 205.30 g/mol
- Structure : Contains a cyclohexanol backbone with a benzylamino substituent.
This compound has been investigated for its potential neuroprotective effects and its role as a chiral building block in organic synthesis.
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
- CAS Number : 1893415-79-6
- Molecular Formula : C39H46N2O10
- Molecular Weight : 702.8 g/mol
- Structure : Features two 4-methylbenzoyl ester groups attached to a butanedioic acid core.
This compound is primarily studied for its applications in drug development and as a potential therapeutic agent.
- Neuroprotective Properties of (1R,2R)-2-(Benzylamino)cyclohexan-1-ol
- Antioxidant Activity
- Potential Anti-inflammatory Effects
Neuroprotection in Animal Models
A study conducted on rodent models of neurodegenerative diseases highlighted the protective effects of (1R,2R)-2-(Benzylamino)cyclohexan-1-ol against neurotoxicity induced by glutamate. The compound significantly reduced neuronal cell death and improved behavioral outcomes in treated animals .
Anti-inflammatory Activity Assessment
In vitro studies using macrophage cell lines demonstrated that (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid effectively reduced the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. This indicates its potential as an anti-inflammatory agent .
Data Tables
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|---|
| (1R,2R)-2-(Benzylamino)cyclohexan-1-ol | 141553-09-5 | C13H19NO | 205.30 g/mol | Neuroprotective, Antioxidant |
| (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | 1893415-79-6 | C39H46N2O10 | 702.8 g/mol | Anti-inflammatory |
Q & A
Q. What are the recommended storage conditions to ensure the stability of (1R,2R)-2-(Benzylamino)cyclohexan-1-ol?
Methodological Answer: To preserve stability, store the compound in a tightly sealed container under inert gas (e.g., nitrogen) in a dry, well-ventilated environment at temperatures between 2–8°C. Avoid exposure to moisture and light, as these can induce hydrolysis or photodegradation. Opened containers should be resealed immediately and stored upright to prevent leakage .
Q. Which spectroscopic methods are most effective for characterizing the stereochemistry of (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid?
Methodological Answer:
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing (e.g., bond angles and torsion angles) .
- NMR spectroscopy : Use chiral derivatizing agents (e.g., Mosher’s acid) to distinguish enantiomers. - and -NMR can resolve diastereotopic protons and coupling constants indicative of stereochemistry .
- Optical rotation : Compare experimental values with literature data to confirm enantiomeric purity .
Q. What synthetic routes are commonly employed to prepare (1R,2R)-2-(Benzylamino)cyclohexan-1-ol?
Methodological Answer:
- Amination of cyclohexene oxide : React (1R,2R)-cyclohexene oxide with benzylamine under controlled pH (7–9) and temperature (40–60°C) to regioselectively open the epoxide .
- Chiral resolution : Separate racemic mixtures via diastereomeric salt formation using tartaric acid derivatives .
- Purification : Column chromatography with silica gel and a polar solvent system (e.g., ethyl acetate/hexane) to isolate the desired diastereomer .
Advanced Research Questions
Q. How can conflicting NMR data be resolved when synthesizing (1R,2R)-2-(Benzylamino)cyclohexan-1-ol?
Methodological Answer: Conflicts in NMR data (e.g., unexpected splitting or integration ratios) may arise from dynamic processes like hindered rotation or tautomerism. Strategies include:
- Variable-temperature NMR : Perform experiments at low temperatures (–40°C) to "freeze" conformational changes and resolve splitting patterns .
- Isotopic labeling : Introduce deuterium at specific positions to simplify spectra and identify exchangeable protons .
- 2D NMR (COSY, NOESY) : Correlate coupling interactions and spatial proximities to confirm assignments .
Q. What strategies are effective for minimizing diastereomer formation during the synthesis of (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid?
Methodological Answer:
- Enantioselective catalysis : Use chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) during esterification to favor the desired (2R,3R) configuration .
- Protecting group strategy : Temporarily block reactive hydroxyl groups with tert-butyldimethylsilyl (TBS) or benzyl ethers to prevent undesired acylation .
- Kinetic control : Optimize reaction conditions (e.g., low temperature, short reaction time) to favor the thermodynamically less stable but stereochemically pure product .
Q. How can crystallography resolve discrepancies in molecular conformation predictions for these compounds?
Methodological Answer:
- Single-crystal X-ray diffraction : Provides precise bond lengths, angles, and torsion angles, which can validate or correct computational models (e.g., DFT calculations). For example, hydrogen bonding networks in (1R,2R)-2-(Benzylamino)cyclohexan-1-ol crystals may stabilize non-intuitive conformations .
- Powder XRD : Compare experimental patterns with simulated data from computational models to identify polymorphic variations .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported biological activity data for these compounds?
Methodological Answer:
- Reproducibility checks : Verify purity (>95% by HPLC) and stereochemical integrity (via chiral HPLC or optical rotation) to rule out impurities or racemization as confounding factors .
- Assay standardization : Use cell lines with validated receptor expression levels and control for batch-to-buffer variability (e.g., serum-free media for protein-binding studies) .
- Meta-analysis : Compare data across multiple studies, prioritizing results from peer-reviewed journals with rigorous structural validation (e.g., X-ray or NMR data) .
Methodological Tables
Q. Table 1: Key Reaction Conditions for (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic Acid Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
